molecular formula C16H20N4O2S B2918406 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone CAS No. 1286702-18-8

2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2918406
CAS No.: 1286702-18-8
M. Wt: 332.42
InChI Key: IKEBLSYQFRBSFV-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 3-methoxyphenylamino group and at position 2 with a piperidin-1-yl ethanone moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and ability to engage in hydrogen bonding, making it pharmacologically versatile.

Properties

IUPAC Name

2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-13-7-5-6-12(10-13)17-16-19-18-14(23-16)11-15(21)20-8-3-2-4-9-20/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEBLSYQFRBSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(piperidin-1-yl)ethanone is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₄O₂S
  • Molecular Weight : 366.44 g/mol
  • CAS Number : 5487-02-5

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study by Alam et al. (2020) reviewed similar compounds and found that many demonstrated potent inhibitory effects on human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .

In particular, derivatives of 1,3,4-thiadiazole have shown promising results:

  • IC50 Values : The IC50 values for some derivatives ranged from 0.04 to 23.6 µM, indicating varying levels of potency against different cancer types.
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Antimicrobial Activity

Thiadiazole compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds possess activity against a range of bacterial strains. For instance:

  • Compounds with a similar thiadiazole structure demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.

Case Studies

Several studies have specifically evaluated the biological activity of related thiadiazole derivatives:

  • Alam et al. (2011) reported that certain thiadiazole derivatives exhibited significant growth inhibition in various cancer cell lines, with the most active compound showing an IC50 value as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Polkam et al. (2015) synthesized a series of 5-(2,5-dimethoxyphenyl)-2-substituted thiadiazoles and tested them against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, finding a maximum cytotoxicity inhibition of 68.28% .

Mechanistic Insights

The biological activity of this compound is thought to involve several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to cause accumulation in specific phases of the cell cycle, thereby inhibiting proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Anticonvulsant Activity
  • N1-{5-[(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-[1-(4-Substituted Phenyl)ethanone]-semicarbazones (): These compounds share the 1,3,4-thiadiazole-ethanone framework but replace the 3-methoxyphenylamino group with an indolemethyl-semicarbazone moiety. In anticonvulsant models (MES and scPTZ), these derivatives showed activity dependent on substituents like halogens or methoxy groups on the phenyl ring. For example, a 4-chloro substituent reduced neurotoxicity compared to the 4-methoxy analog . In contrast, the target compound’s 3-methoxy group may balance potency and safety, though direct comparative data are absent.
2.2 Piperidine-Linked Thiadiazole Derivatives
  • N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): These analogs feature a piperidine group connected via an ethylthio linker rather than directly attached to ethanone. The ethylthio bridge increases molecular flexibility but may reduce metabolic stability. In acetylcholinesterase inhibition studies, such compounds showed IC50 values ranging from 0.8–12.3 μM, with electron-withdrawing substituents (e.g., nitro groups) enhancing activity . The target compound’s rigid piperidin-1-yl ethanone group could offer superior enzyme binding due to reduced conformational entropy.
2.3 Adamantyl-Thiadiazole Ketones as 11β-HSD1 Inhibitors
  • 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (): Adamantyl substituents confer high metabolic stability and steric bulk, which improved 11β-HSD1 inhibition (IC50: 10–50 nM). However, the adamantane group’s hydrophobicity may limit solubility. The target compound’s smaller 3-methoxyphenyl and piperidine groups likely enhance aqueous solubility while sacrificing some enzyme affinity .
2.4 Enaminone-Based Thiadiazole Derivatives
  • (2E)-3-(Dimethylamino)-1-{(5Z)-5-[(4-Methoxyphenyl)imino]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}prop-2-en-1-one (): The enaminone side chain in this analog introduces conjugation, altering electronic properties and reactivity. Such derivatives demonstrated moderate antibacterial activity (MIC: 16–64 μg/mL against S. aureus). The target compound’s simpler ethanone group may reduce synthetic complexity while maintaining biological relevance .
2.5 Triazole-Thiadiazole Hybrids
  • 2-((4-Phenyl-5-((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic Acid (): Hybridization with a triazole ring introduces additional hydrogen-bonding sites. Molecular docking suggested strong binding to cyclooxygenase-2 (COX-2), with a docking score of −9.2 kcal/mol. The target compound’s lack of a triazole moiety may limit COX-2 affinity but reduce off-target effects .

Key Comparative Data Table

Compound Class Key Substituents Biological Activity Notable Findings Reference
Target Compound 3-Methoxyphenylamino, piperidin-1-yl Not reported in evidence Hypothesized CNS activity due to piperidine
Indolemethyl-semicarbazones Indolemethyl, 4-substituted phenyl Anticonvulsant (MES/scPTZ models) 4-Chloro substituent reduces toxicity
Piperidine-ethylthio derivatives Benzamide, ethylthio linker Acetylcholinesterase inhibition IC50: 0.8–12.3 μM
Adamantyl-thiadiazoles Adamantane, methylsulfanyl 11β-HSD1 inhibition IC50: 10–50 nM
Enaminone derivatives Enaminone, 4-methoxyphenylimino Antibacterial (MIC: 16–64 μg/mL) Moderate activity against S. aureus

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical?

The synthesis involves sequential condensation and alkylation steps:

  • Step 1: React N-(3-methoxyphenyl)thiosemicarbazide with a brominated ethanone derivative (e.g., 2-bromo-1-(piperidin-1-yl)ethanone) in polar solvents (DMF or acetic acid) under reflux .
  • Step 2: Isolate the 5-amino-1,3,4-thiadiazole intermediate, followed by nucleophilic substitution to introduce the piperidinyl group .
  • Key intermediates: 5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-thiol and bromoethanone derivatives .
  • Yield optimization: Use POCl₃ as a cyclization catalyst (90°C, 3 hours) to achieve yields >85% .

Q. How is structural confirmation performed for this compound?

  • ¹H NMR: Characteristic peaks include aromatic protons (δ 7.06–7.08 ppm for 3-methoxyphenyl) and piperidinyl CH₂ groups (δ 4.75 ppm) .
  • Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 282 [M+1]⁺) confirm the molecular weight .
  • Elemental analysis: Validate C, H, N, S content (e.g., C: 46.67%, N: 15.00%) .
  • Chromatography: HPLC or TLC monitors reaction progress and purity .

Q. What solvents and conditions are optimal for recrystallization?

  • Solvents: Methanol, ethanol, or DMSO/water mixtures (2:1) yield high-purity crystals .
  • Temperature: Ice-cold recrystallization minimizes impurities .

Advanced Research Questions

Q. How can reaction yields be improved when scaling up synthesis?

  • Catalyst optimization: Replace POCl₃ with trifluoroacetic acid (TFA) for Boc-deprotection to reduce side reactions .
  • Microwave-assisted synthesis: Reduce reaction time (1–2 hours vs. 24 hours) while maintaining yields >90% .
  • Table 1: Comparison of reaction conditions from analogous studies:
MethodSolventCatalystTemp (°C)Yield (%)Reference
Conventional refluxDMFPOCl₃9085
Microwave-assistedEthanolTFA12092

Q. How do electronic effects of substituents influence spectral data?

  • NMR shifts: Electron-donating groups (e.g., -OCH₃) deshield aromatic protons (δ 7.32 ppm vs. δ 7.06 ppm in unsubstituted analogs) .
  • MS fragmentation: Methoxy groups stabilize molecular ions, reducing fragmentation .

Q. What computational methods predict biological activity for derivatives?

  • Molecular docking: Use AutoDock Vina to dock derivatives into target proteins (e.g., PheRS), with binding energies <−8 kcal/mol indicating high affinity .
  • MD simulations: Run 100-ns simulations to validate binding stability .
  • In vitro correlation: Compare docking scores with MIC values (e.g., 2–8 µg/mL for antibacterial activity) .

Q. How are tautomeric forms or byproducts identified during synthesis?

  • 2D NMR (HSQC/HMBC): Resolve tautomerism in thiadiazole cores .
  • LC-MS/MS: Detect byproducts (e.g., unreacted thiosemicarbazide) with retention times <2.5 minutes .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar compounds?

  • Impurity levels: Recrystallization solvents (methanol vs. DMSO) affect purity and mp ranges (e.g., 191–193°C vs. 185–190°C) .
  • Polymorphism: Use X-ray crystallography (SHELX refinement) to identify crystalline forms .

Methodological Recommendations

  • For synthesis: Prioritize microwave-assisted methods for time efficiency .
  • For characterization: Combine ¹H NMR with HRMS to resolve structural ambiguities .
  • For bioactivity: Integrate docking with MD simulations to reduce false positives .

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